
Benzoic acid, 5-chloro-2-(pentylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-chloro-2-(pentylamino)-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the 5th position and a pentylamino group at the 2nd position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-(pentylamino)- typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with pentyl halide (e.g., pentyl bromide) under basic conditions to form the pentylamino derivative.
Chlorination: Finally, the compound is chlorinated at the 5th position using chlorine gas or other chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 5-chloro-2-(pentylamino)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoic acid, 5-chloro-2-(pentylamino)- can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, benzoic acid, 5-chloro-2-(pentylamino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
In medicine, derivatives of benzoic acid, 5-chloro-2-(pentylamino)- are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-chloro-2-(pentylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pentylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 5-chloro-2-(methylamino)-
- Benzoic acid, 5-chloro-2-(ethylamino)-
- Benzoic acid, 5-chloro-2-(propylamino)-
Uniqueness
Benzoic acid, 5-chloro-2-(pentylamino)- is unique due to the length of its alkyl chain (pentyl group), which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This makes it particularly interesting for applications requiring specific hydrophobic or steric properties.
Propriétés
Numéro CAS |
937682-01-4 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
5-chloro-2-(pentylamino)benzoic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-2-3-4-7-14-11-6-5-9(13)8-10(11)12(15)16/h5-6,8,14H,2-4,7H2,1H3,(H,15,16) |
Clé InChI |
IRRKBRYBDCGCCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=C(C=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


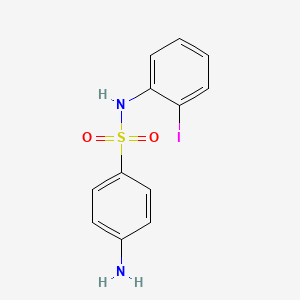
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)

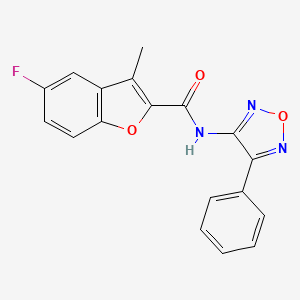
![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)
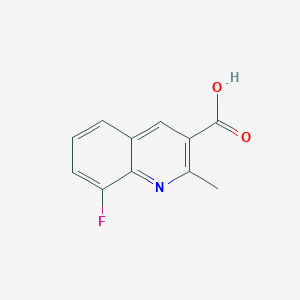

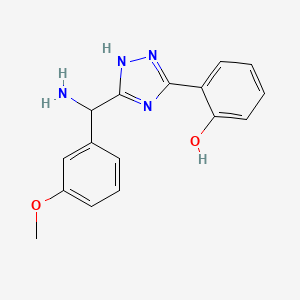
![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
![[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)
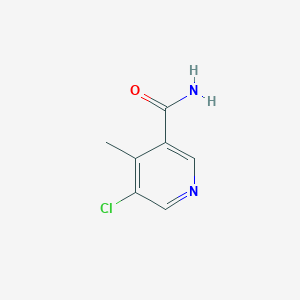
![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)
![(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12116009.png)
